N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide
Description
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide (CAS: 877792-76-2, C₂₁H₂₄BrNO₆S, MW: 498.39 g/mol) is a substituted benzamide derivative featuring two distinct moieties:
- A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle influencing solubility and electronic properties).
The 3,4,5-trimethoxybenzamide core is common in bioactive molecules, such as microtubule-targeting agents and kinase inhibitors .
Properties
Molecular Formula |
C21H24BrNO6S |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H24BrNO6S/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(24)23(17-7-8-30(25,26)13-17)12-14-5-4-6-16(22)9-14/h4-6,9-11,17H,7-8,12-13H2,1-3H3 |
InChI Key |
OHIMBKXCBXNBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Brominated Benzamide Derivatives
Key Differences :
- The target compound has a bulky 3-bromobenzyl group and a sulfone heterocycle , whereas the 4-bromophenyl analog lacks these features. This structural divergence may lead to differences in solubility (sulfone enhances polarity) and binding interactions.
Heterocyclic-Substituted Benzamides
Key Differences :
Aromatic/Amide-Modified Benzamides
Key Differences :
- The target’s 3-bromobenzyl group offers greater steric bulk compared to smaller groups like cyano or hydroxyethyl.
- The sulfone heterocycle in the target may reduce metabolic degradation compared to ester or ether-containing analogs .
Physicochemical and Spectral Comparisons
Melting Points and Spectral Features
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